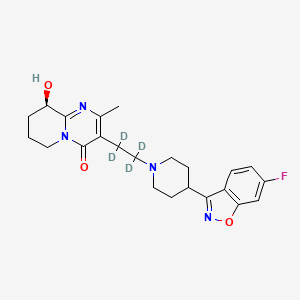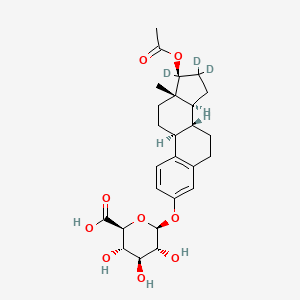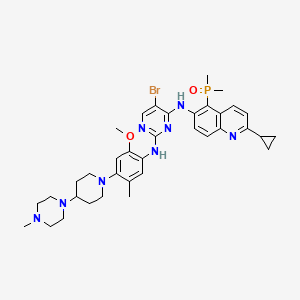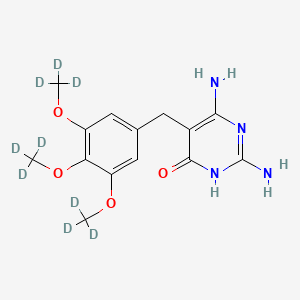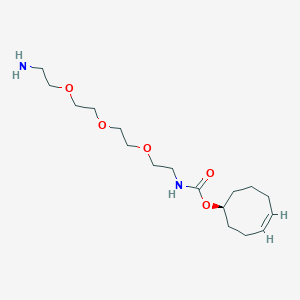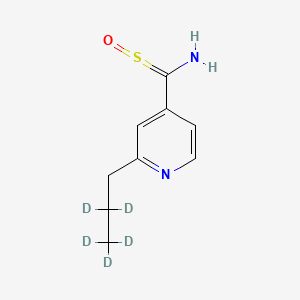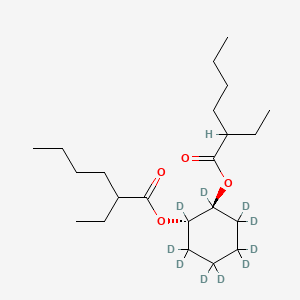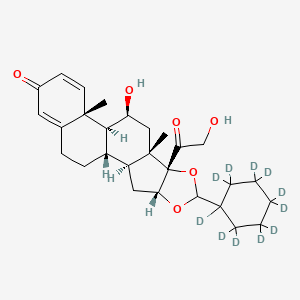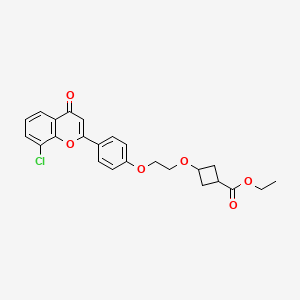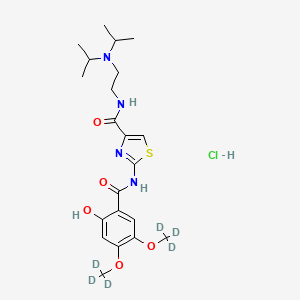
Acotiamide-d6 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acotiamide-d6 (hydrochloride) is a deuterated form of acotiamide hydrochloride, a prokinetic agent used primarily for the treatment of functional dyspepsia. This compound is designed to enhance gastrointestinal motility by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the gastrointestinal tract .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acotiamide-d6 (hydrochloride) involves the incorporation of deuterium atoms into the acotiamide molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process.
Industrial Production Methods
Industrial production of acotiamide-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) is often used to ensure the purity of the final product. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Acotiamide-d6 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the thiazole ring or the benzoyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions typically target the carbonyl groups within the molecule.
Substitution: Substitution reactions can occur at the aromatic ring, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents such as bromine or chlorine are used under controlled conditions.
Major Products Formed
Applications De Recherche Scientifique
Acotiamide-d6 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of acotiamide.
Biology: Employed in studies investigating the role of acetylcholine in gastrointestinal motility.
Medicine: Utilized in clinical research to evaluate its efficacy and safety in treating functional dyspepsia.
Industry: Applied in the development of new prokinetic agents and in quality control processes for pharmaceutical manufacturing
Mécanisme D'action
Acotiamide-d6 (hydrochloride) exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, acotiamide-d6 increases the levels of acetylcholine in the gastrointestinal tract, which enhances gastric motility and accelerates gastric emptying. The primary molecular targets are the muscarinic receptors in the enteric nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisapride: Another prokinetic agent that acts on serotonin receptors.
Domperidone: A dopamine antagonist used to enhance gastrointestinal motility.
Itopride: A prokinetic agent that inhibits dopamine D2 receptors and acetylcholinesterase.
Uniqueness of Acotiamide-d6 (hydrochloride)
Unlike other prokinetic agents, acotiamide-d6 (hydrochloride) specifically targets acetylcholinesterase without significant affinity for serotonin or dopamine receptors. This selective mechanism reduces the risk of side effects associated with other prokinetic drugs, making it a unique and valuable compound for the treatment of functional dyspepsia .
Propriétés
Formule moléculaire |
C21H31ClN4O5S |
|---|---|
Poids moléculaire |
493.1 g/mol |
Nom IUPAC |
N-[2-[di(propan-2-yl)amino]ethyl]-2-[[2-hydroxy-4,5-bis(trideuteriomethoxy)benzoyl]amino]-1,3-thiazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H30N4O5S.ClH/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H/i5D3,6D3; |
Clé InChI |
VQEKQYLTAIVCBW-PKKCSIJHSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=C(C(=C1)C(=O)NC2=NC(=CS2)C(=O)NCCN(C(C)C)C(C)C)O)OC([2H])([2H])[2H].Cl |
SMILES canonique |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


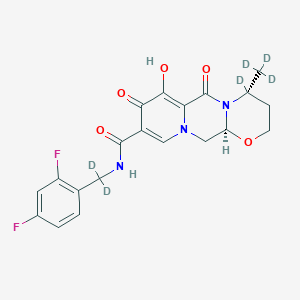
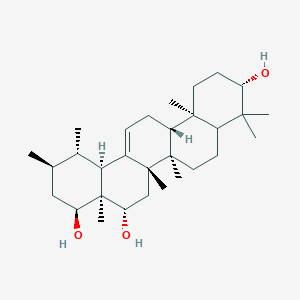
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)
